Methyl 2-(4-ethynylphenoxy)acetate
Overview
Description
Methyl 2-(4-ethynylphenoxy)acetate is an organic compound with the molecular formula C11H10O3 and a molecular weight of 190.19 g/mol. This compound has garnered attention due to its potential applications in various fields of research and industry. It is characterized by the presence of an ethynyl group attached to a phenoxy moiety, which is further connected to an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-ethynylphenoxy)acetate typically involves a multi-step process. One common method includes the iodination of oligo-aryl ethers, followed by nucleophilic substitution of the iodide group with 2-methyl-3-butyn-2-ol catalyzed by palladium and copper. The final step involves deacetonation in potassium hydroxide and toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-ethynylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products:
Oxidation: Formation of carbonyl compounds like aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Methyl 2-(4-ethynylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and advanced materials due to its reactive ethynyl group
Mechanism of Action
The mechanism of action of Methyl 2-(4-ethynylphenoxy)acetate involves its reactive ethynyl group, which can participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reaction. For instance, in cross-coupling reactions, the ethynyl group can form new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Comparison with Similar Compounds
- Methyl 2-(4-acetylphenoxy)acetate
- Ethyl 2-(4-ethynylphenoxy)acetate
- Methyl 2-(4-methoxyphenoxy)acetate
Comparison: Methyl 2-(4-ethynylphenoxy)acetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry for forming new carbon-carbon bonds. Other similar compounds may lack this reactive group, limiting their applications in certain types of chemical reactions .
Properties
IUPAC Name |
methyl 2-(4-ethynylphenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-9-4-6-10(7-5-9)14-8-11(12)13-2/h1,4-7H,8H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFIOCFEUMZSST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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